N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
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Overview
Description
N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electropolymerization and chemical polymerization are employed to produce high-quality carbazole-based materials .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives .
Scientific Research Applications
N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to inhibit DNA synthesis and induce apoptosis in cancer cells by targeting specific enzymes and proteins . The compound’s ability to form hydrogen bonds with enzymes and proteins plays a crucial role in its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
N-methyl carbazole-3-carboxamide: Known for its potent anticancer activity.
Ellipticine: Works by inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Indole 2 and 3-carboxamides: Strong enzyme inhibitors with unique inhibitory properties.
Uniqueness
N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide stands out due to its specific structural features, which confer unique photochemical and thermal stability, as well as its good hole-transport ability. These properties make it particularly suitable for applications in organic electronics and advanced materials .
Properties
CAS No. |
84809-08-5 |
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Molecular Formula |
C25H20N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C25H20N2O2/c1-2-15-7-10-17(11-8-15)26-25(29)21-13-16-9-12-19-18-5-3-4-6-22(18)27-24(19)20(16)14-23(21)28/h3-14,27-28H,2H2,1H3,(H,26,29) |
InChI Key |
WBEFXLQXSWTVMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origin of Product |
United States |
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